molecular formula C19H19FN2O4 B2832562 Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate CAS No. 1207015-81-3

Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate

Cat. No.: B2832562
CAS No.: 1207015-81-3
M. Wt: 358.369
InChI Key: WPQDTRFQNFSPQK-UHFFFAOYSA-N
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Description

The compound Ethyl 2-[(2-fluorobenzoyl)amino]acetate seems to be similar to the one you’re asking about. It has a CAS Number of 304657-05-4 and a molecular weight of 225.22 .


Molecular Structure Analysis

The InChI code for Ethyl 2-[(2-fluorobenzoyl)amino]acetate is 1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15) .


Chemical Reactions Analysis

There’s a study on the discovery of potent HDAC inhibitors with novel structures, where the 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors .

Scientific Research Applications

Versatile Intermediate for Trifluoromethyl Heterocycles

  • Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound closely related to the queried chemical, is a highly versatile intermediate for the synthesis of a wide range of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, it enables the production of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, either directly or with minimal additional steps (Honey et al., 2012).

Synthesis and Structural Analysis

  • The compound "Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate" has been synthesized through Knoevenagel condensation and analyzed for its structure using X-ray diffraction, indicating its potential in the development of new materials or as a precursor in organic synthesis (Kumar et al., 2016).

Photoreactions and Polymer Synthesis

  • Studies on 2-(dialkylamino)ethyl esters of γ-oxo acids, including compounds structurally similar to the queried chemical, have explored their photoreactions via remote hydrogen transfer. This research has implications for the synthesis of polymers and the understanding of photochemical processes (Hasegawa et al., 1990).

Enzyme-catalyzed Asymmetric Reduction

  • Enzymatic studies have demonstrated the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system, showcasing the potential of biocatalysis in producing chiral compounds for pharmaceutical applications (Shimizu et al., 1990).

New Pyrimidines and Pyrazoles with Biological Activities

  • The synthesis of new pyrimidines and pyrazoles from ethylacetoacetate derivatives, including efforts to synthesize compounds structurally related to the queried chemical, has been explored. These compounds have been evaluated for antimicrobial and analgesic activities, highlighting the potential application in medicinal chemistry (Tirlapur & Noubade, 2010).

Safety and Hazards

The safety information for Ethyl 2-[(2-fluorobenzoyl)amino]acetate includes hazard statements H315;H319;H335 and precautionary statements P261;P271;P280 .

Properties

IUPAC Name

ethyl 4-[2-[(2-fluorobenzoyl)amino]anilino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4/c1-2-26-18(24)12-11-17(23)21-15-9-5-6-10-16(15)22-19(25)13-7-3-4-8-14(13)20/h3-10H,2,11-12H2,1H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQDTRFQNFSPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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